molecular formula C14H20N2O3S B2621089 N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide CAS No. 1396786-94-9

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2621089
CAS No.: 1396786-94-9
M. Wt: 296.39
InChI Key: QUZHWOKLQWEWAJ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is an organic compound with a complex structure that includes both hydroxyl and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with m-tolyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Esters, ethers

Scientific Research Applications

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and methylthio groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The oxalamide moiety may also play a role in the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(p-tolyl)oxalamide
  • N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(o-tolyl)oxalamide
  • N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the methylthio and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-5-4-6-11(7-10)16-13(18)12(17)15-8-14(2,19)9-20-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZHWOKLQWEWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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